Ethyl 5-(3-fluoro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(3-fluoro-phenoxy)pentanoate is an organic compound with the molecular formula C13H17FO3 It is an ester derived from the reaction between 3-fluorophenol and ethyl 5-bromopentanoate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-fluoro-phenoxy)pentanoate typically involves the following steps:
Preparation of 3-fluorophenol: This can be synthesized through the halogenation of phenol using fluorine sources such as hydrogen fluoride or fluorine gas.
Formation of Ethyl 5-bromopentanoate: This ester can be prepared by reacting pentanoic acid with ethanol in the presence of a strong acid catalyst, followed by bromination using phosphorus tribromide.
Esterification Reaction: The final step involves the reaction of 3-fluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 5-(3-fluoro-phenoxy)pentanoic acid.
Reduction: 5-(3-fluoro-phenoxy)pentanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3-fluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(3-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, leading to various biological effects. The ester functional group can undergo hydrolysis to release 3-fluorophenol and pentanoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity to certain targets, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 5-phenoxypentanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 5-(4-fluoro-phenoxy)pentanoate: The fluorine atom is positioned differently, which can affect the compound’s reactivity and interactions.
Ethyl 5-(3-chloro-phenoxy)pentanoate: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
Uniqueness: Ethyl 5-(3-fluoro-phenoxy)pentanoate is unique due to the presence of the fluorine atom in the 3-position of the phenoxy group. This structural feature can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(3-fluorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-2-16-13(15)8-3-4-9-17-12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMPNAHJVDFMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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